molecular formula C7H16NO2+ B1607986 Methyl 6-aminohexanoate CAS No. 2780-89-4

Methyl 6-aminohexanoate

Cat. No. B1607986
CAS RN: 2780-89-4
M. Wt: 146.21 g/mol
InChI Key: TZJVWRXHKAXSEA-UHFFFAOYSA-O
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Description

Methyl 6-aminohexanoate, also known as Methyl 6-aminocaproate hydrochloride, is commonly used in solution-phase peptide synthesis. It serves as a building block for the creation of peptides and plays a crucial role in the formation of protein structures .

Synthesis Analysis

This compound can be synthesized through the esterification of 6-aminohexanoic acid with methanol. The reaction typically involves the use of acid catalysts and mild conditions .
  • Molecular Structure Analysis

    • Structure :

  • Chemical Reactions Analysis

    This compound participates in peptide bond formation during protein synthesis. It acts as a substrate for enzymes like papain, facilitating peptide bond cleavage and synthesis .

    Scientific Research Applications

    • Role in Chemical Synthesis and Industry : Methyl 6-aminohexanoate, as a derivative of 6-aminohexanoic acid, plays a significant role in chemical synthesis, especially in the synthesis of modified peptides. It's also used in the polyamide synthetic fibers industry, notably in nylon production. Additionally, it functions as a linker in various biologically active structures (Markowska et al., 2021).

    • Synthesis of Phosphazene Derivatives for Biomedical Applications : In a study by Uslu et al., this compound hydrochloride was used to synthesize a series of phosphazene derivatives with amino acid esters. These compounds exhibited thermosensitive properties and degraded into harmless products like amino acids and phosphates, indicating potential for biomedical applications (Uslu et al., 2017).

    • Synthesis of Copolyamides : this compound was used in the synthesis of copolyamides, a type of polymer, by Pisanchyn. This involved the polymerization of methyl 11-(6-aminohexanamido)undecanoate, demonstrating its application in advanced polymer synthesis (Pisanchyn, 1973).

    • Gel Combustion Synthesis of Spinel Ferrites : In a study on the synthesis of spinel ferrites, 6-aminohexanoic acid, a related compound, was used as an alternative fuel in the gel combustion synthesis process. This novel application demonstrates the versatility of this compound derivatives in materials science (Chavarriaga et al., 2020).

    • Biomedical Imaging and Bioimaging : In the field of bioimaging, research has shown that derivatives of 6-aminohexanoic acid can be used to create luminescent probes. For instance, Cao et al. developed water-soluble and surface-functionalized upconversion nanocrystals using 6-aminohexanoic acid, which were effectively used for lymphatic capillary bioimaging in small animals (Cao et al., 2011).

    • anoate, as a corrosion inhibitor for mild steel in hydrochloric acid. This study highlights the potential of this compound in industrial applications involving metal preservation and protection (Abdeli et al., 2010).

    Future Directions

    Research on Methyl 6-aminohexanoate continues to explore its applications in peptide chemistry, drug development, and protein engineering. Further investigations may focus on optimizing its synthesis methods and expanding its utility in various fields .

    Biochemical Analysis

    Biochemical Properties

    Methyl 6-aminohexanoate plays a significant role in various biochemical reactions. It is known to interact with several enzymes and proteins, including papain, a cysteine protease used in peptide synthesis . The interaction between this compound and papain facilitates the synthesis of peptides by forming peptide bonds. Additionally, this compound is involved in the hydrolysis of nylon oligomers, where it is converted to adipate by the action of nylon hydrolase and 6-aminohexanoate dimer hydrolase .

    Cellular Effects

    This compound has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound is involved in the synthesis of peptides, which are crucial for cell signaling and communication . It also impacts gene expression by interacting with specific enzymes and proteins that regulate transcription and translation processes. Furthermore, this compound affects cellular metabolism by participating in the breakdown of nylon oligomers, leading to the production of adipate .

    Molecular Mechanism

    The molecular mechanism of this compound involves its interaction with various biomolecules. It binds to enzymes such as papain, facilitating peptide synthesis . Additionally, this compound undergoes hydrolysis by nylon hydrolase and 6-aminohexanoate dimer hydrolase, resulting in the production of adipate . These interactions highlight the compound’s role in enzyme activation and substrate conversion, which are essential for various biochemical processes.

    Temporal Effects in Laboratory Settings

    In laboratory settings, the effects of this compound change over time. The compound is relatively stable under standard conditions, but it can degrade over extended periods . Studies have shown that this compound maintains its activity in peptide synthesis for several hours, but prolonged exposure to environmental factors such as light and temperature can lead to its degradation. Long-term effects on cellular function have been observed in in vitro and in vivo studies, where the compound’s stability and degradation influence its efficacy .

    Dosage Effects in Animal Models

    The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to facilitate peptide synthesis without causing significant adverse effects . At higher doses, this compound can exhibit toxic effects, including cellular damage and disruption of metabolic processes . Threshold effects have been observed, where the compound’s efficacy in peptide synthesis reaches a plateau at certain concentrations, beyond which no further increase in activity is noted .

    Metabolic Pathways

    This compound is involved in several metabolic pathways. It participates in the hydrolysis of nylon oligomers, where it is converted to adipate by the action of nylon hydrolase and 6-aminohexanoate dimer hydrolase . This metabolic pathway highlights the compound’s role in the breakdown and recycling of synthetic polymers. Additionally, this compound interacts with enzymes and cofactors involved in peptide synthesis, further emphasizing its significance in metabolic processes .

    Transport and Distribution

    Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with specific transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by its interactions with these transporters, which determine its availability for biochemical reactions. Studies have shown that this compound is efficiently transported to sites of peptide synthesis, where it exerts its effects .

    Subcellular Localization

    The subcellular localization of this compound is crucial for its activity and function. The compound is directed to specific compartments or organelles within cells through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound is available at the right place and time for biochemical reactions. For example, its presence in the cytoplasm and endoplasmic reticulum is essential for peptide synthesis and other metabolic processes .

    properties

    IUPAC Name

    methyl 6-aminohexanoate
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C7H15NO2/c1-10-7(9)5-3-2-4-6-8/h2-6,8H2,1H3
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    TZJVWRXHKAXSEA-UHFFFAOYSA-N
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    COC(=O)CCCCCN
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C7H15NO2
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Weight

    145.20 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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